![molecular formula C7H12FN B1149385 Chlorhydrate de 8-fluoro-3-azabicyclo[3.2.1]octane CAS No. 1341039-59-5](/img/structure/B1149385.png)

Chlorhydrate de 8-fluoro-3-azabicyclo[3.2.1]octane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride (8FABHCl) is a bicyclic heterocyclic compound that has been studied for its potential applications in the field of organic synthesis. 8FABHCl is an important building block for organic synthesis, as it can be used to synthesize a variety of organic compounds. 8FABHCl is also used as a catalyst in certain organic reactions. 8FABHCl has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology.

Applications De Recherche Scientifique

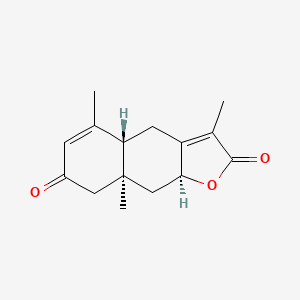

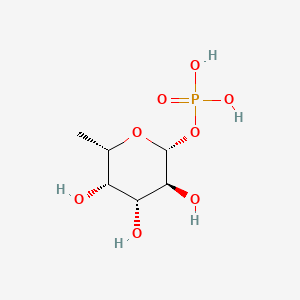

Synthèse des alcaloïdes tropaniques

Le squelette 8-azabicyclo[3.2.1]octane est le noyau central de la famille des alcaloïdes tropaniques, qui présentent un large éventail d'activités biologiques intéressantes {svg_1} {svg_2}. Les recherches visant à préparer cette structure de base de manière stéréosélective ont attiré l'attention de nombreux groupes de recherche du monde entier {svg_3} {svg_4}.

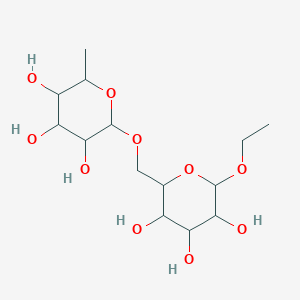

Synthèse organique

Le chlorhydrate de 8-fluoro-3-azabicyclo[3.2.1]octane peut être utilisé comme une matière première et un intermédiaire importants utilisés en synthèse organique {svg_5} {svg_6}.

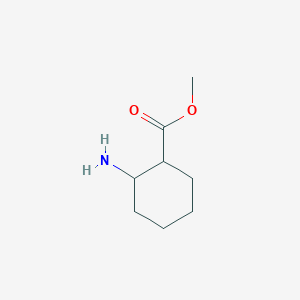

Applications agrochimiques

Ce composé peut également être utilisé dans la synthèse de produits agrochimiques {svg_7} {svg_8}. Les produits agrochimiques spécifiques qui peuvent être synthétisés à l'aide de ce composé dépendraient des réactions et des conditions spécifiques utilisées.

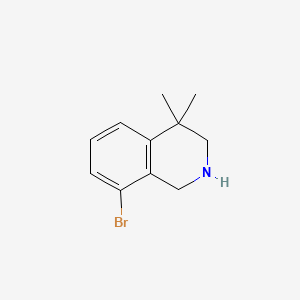

Applications pharmaceutiques

Étant donné sa similitude structurale avec les alcaloïdes tropaniques, qui ont des activités biologiques connues, il est possible que ce composé puisse être utilisé dans la synthèse de produits pharmaceutiques {svg_9} {svg_10}. Les produits pharmaceutiques spécifiques qui peuvent être synthétisés dépendraient des réactions et des conditions spécifiques utilisées.

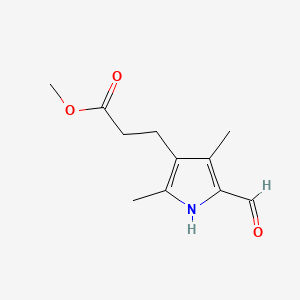

Domaine des colorants

Le this compound peut être utilisé dans le domaine des colorants {svg_11} {svg_12}. Les colorants spécifiques qui peuvent être synthétisés à l'aide de ce composé dépendraient des réactions et des conditions spécifiques utilisées.

Safety and Hazards

Orientations Futures

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . This suggests that there is ongoing interest in this area of research and potential for future developments.

Mécanisme D'action

Target of Action

The primary targets of 8-Fluoro-3-azabicyclo[32It’s structurally related to the family of tropane alkaloids , which are known to interact with various neurotransmitter systems in the body, including the cholinergic and dopaminergic systems.

Mode of Action

The exact mode of action of 8-Fluoro-3-azabicyclo[32Based on its structural similarity to tropane alkaloids , it may interact with its targets by binding to specific receptors, thereby modulating their activity.

Biochemical Pathways

The specific biochemical pathways affected by 8-Fluoro-3-azabicyclo[32Tropane alkaloids, to which this compound is structurally related, are known to affect a wide array of biological activities .

Result of Action

The molecular and cellular effects of 8-Fluoro-3-azabicyclo[32Based on its structural similarity to tropane alkaloids , it may modulate neurotransmitter systems, leading to changes in neuronal signaling.

Action Environment

Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of 8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride. For instance, it is recommended to store this compound in a cool, dry place in a tightly closed container . It should also be kept away from oxidizing agents .

Analyse Biochimique

Biochemical Properties

8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system. The interaction between 8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride and cholinesterase enzymes can inhibit the enzyme’s activity, leading to an accumulation of acetylcholine . This inhibition can have profound effects on neurotransmission and muscle function.

Cellular Effects

The effects of 8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride on various types of cells and cellular processes are noteworthy. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in neurotransmitter synthesis and release . Additionally, it can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in energy production and utilization within the cell.

Molecular Mechanism

At the molecular level, 8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride exerts its effects through specific binding interactions with biomolecules. It binds to the active site of cholinesterase enzymes, inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, resulting in increased levels of this neurotransmitter in the synaptic cleft. The elevated acetylcholine levels can enhance cholinergic signaling, leading to various physiological effects. Additionally, the compound may influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. It has been found to be relatively stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to its degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cholinesterase activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of 8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride vary with different dosages in animal models. At low doses, the compound can enhance cholinergic signaling without causing significant adverse effects . At higher doses, it can lead to toxic effects, including muscle weakness, respiratory distress, and convulsions . These threshold effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body . The compound’s metabolism can lead to the formation of various metabolites, some of which may retain biological activity. These metabolic pathways can influence the compound’s overall pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of 8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, it can be transported to different compartments, including the cytoplasm and nucleus, where it can interact with various biomolecules and exert its effects.

Subcellular Localization

The subcellular localization of 8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride is crucial for its activity and function. The compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, it may be directed to the synaptic vesicles in neurons, where it can modulate neurotransmitter release. Additionally, its localization within the nucleus can influence gene expression by interacting with transcriptional machinery.

Propriétés

IUPAC Name |

8-fluoro-3-azabicyclo[3.2.1]octane;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12FN.ClH/c8-7-5-1-2-6(7)4-9-3-5;/h5-7,9H,1-4H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRCBWFGHBQWSKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNCC1C2F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.